
Xylazine-d6 Hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Xylazine-d6Hydrochloride is a deuterated form of Xylazine Hydrochloride, a compound primarily used in veterinary medicine as a sedative, muscle relaxant, and analgesic. The deuterated version, Xylazine-d6Hydrochloride, is often utilized in scientific research to study the pharmacokinetics and metabolism of Xylazine due to its stable isotope labeling.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Xylazine-d6Hydrochloride involves the deuteration of Xylazine. The process typically starts with the preparation of Xylazine, which is synthesized through the reaction of 2,6-dimethylaniline with thiourea, followed by cyclization to form the thiazine ring. The deuteration process involves the exchange of hydrogen atoms with deuterium, often using deuterated reagents and solvents under controlled conditions to ensure the incorporation of deuterium atoms.
Industrial Production Methods: Industrial production of Xylazine-d6Hydrochloride follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the deuterated compound. The final product is typically crystallized and purified through recrystallization techniques to achieve the desired level of deuteration.
化学反应分析
Types of Reactions: Xylazine-d6Hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert Xylazine-d6Hydrochloride to its amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions.
Major Products:
Oxidation: N-oxides of Xylazine-d6Hydrochloride.
Reduction: Amine derivatives.
Substitution: Substituted aromatic compounds.
科学研究应用
Xylazine-d6Hydrochloride is extensively used in scientific research due to its stable isotope labeling. Its applications include:
Pharmacokinetic Studies: Used to study the absorption, distribution, metabolism, and excretion of Xylazine.
Metabolic Pathway Analysis: Helps in identifying metabolic pathways and intermediates.
Drug Interaction Studies: Used to investigate interactions with other drugs and their effects on Xylazine metabolism.
Analytical Chemistry: Employed as an internal standard in mass spectrometry and other analytical techniques.
作用机制
Xylazine-d6Hydrochloride exerts its effects primarily through agonism of alpha-2 adrenergic receptors. This leads to the inhibition of presynaptic norepinephrine release, resulting in sedation, muscle relaxation, and analgesia. The compound also affects other molecular targets and pathways, contributing to its overall pharmacological profile.
相似化合物的比较
Medetomidine: Another alpha-2 adrenergic agonist used in veterinary medicine.
Detomidine: Similar in function and used for sedation and analgesia in animals.
Clonidine: An alpha-2 adrenergic agonist used primarily in human medicine for hypertension.
Uniqueness: Xylazine-d6Hydrochloride is unique due to its deuterated nature, which makes it particularly valuable in research settings for studying the pharmacokinetics and metabolism of Xylazine. The stable isotope labeling allows for precise tracking and analysis in various scientific applications.
属性
分子式 |
C12H17ClN2S |
|---|---|
分子量 |
262.83 g/mol |
IUPAC 名称 |
N-[2,6-bis(trideuteriomethyl)phenyl]-5,6-dihydro-4H-1,3-thiazin-2-amine;hydrochloride |
InChI |
InChI=1S/C12H16N2S.ClH/c1-9-5-3-6-10(2)11(9)14-12-13-7-4-8-15-12;/h3,5-6H,4,7-8H2,1-2H3,(H,13,14);1H/i1D3,2D3; |
InChI 键 |
QYEFBJRXKKSABU-TXHXQZCNSA-N |
手性 SMILES |
[2H]C([2H])([2H])C1=C(C(=CC=C1)C([2H])([2H])[2H])NC2=NCCCS2.Cl |
规范 SMILES |
CC1=C(C(=CC=C1)C)NC2=NCCCS2.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


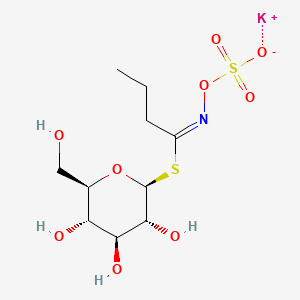
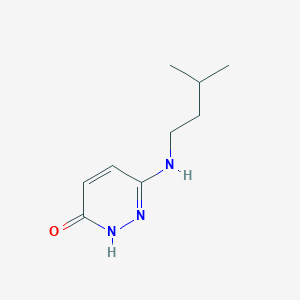
![(6R,7R)-3-((4-Carboxypyridin-1-ium-1-yl)methyl)-8-oxo-7-(2-(thiophen-2-yl)acetamido)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B13431349.png)
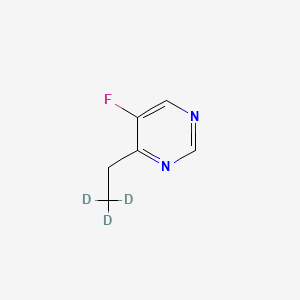

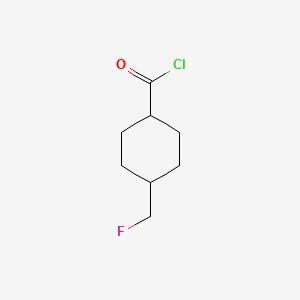
![1-Ethyl-6-fluoro-1,4-dihydro-4-oxo-7-[4-(1-oxooctadecyl)-1-piperazinyl]-3-quinolinecarboxylic Acid](/img/structure/B13431377.png)


![2,2,2-trifluoro-1-[4,8,11-tris(2,2,2-trifluoroacetyl)-1,4,8,11-tetrazacyclotetradec-1-yl]ethanone](/img/structure/B13431404.png)
![tert-butyl (3S)-4-[3-[(2R,3S,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,6-dioxopyrimidin-1-yl]-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate](/img/structure/B13431411.png)
![3-dodecyl-1-[(2R,3S,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B13431413.png)
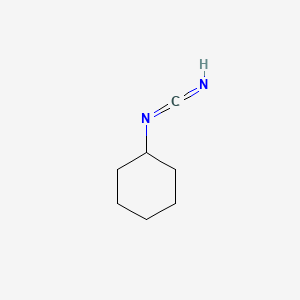
![[2,6-Difluoro-4-(trifluoromethyl)pyridin-3-yl]methanol](/img/structure/B13431427.png)
